molecular formula C10H10O3 B1601109 Methyl 2-phenyloxirane-2-carboxylate CAS No. 98324-47-1

Methyl 2-phenyloxirane-2-carboxylate

Cat. No. B1601109
CAS RN: 98324-47-1
M. Wt: 178.18 g/mol
InChI Key: CWQYVTPJYUNQRM-UHFFFAOYSA-N
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Description



  • Methyl 2-phenyloxirane-2-carboxylate is a chemical compound with the formula C<sub>10</sub>H<sub>10</sub>O<sub>3</sub> .

  • It is also known by other names such as α-Methylstyrene oxide and 2-Methyl-2-phenyloxirane .





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I don’t have access to specific synthetic procedures for this compound.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>10</sub>H<sub>10</sub>O<sub>3</sub> .

    • The compound has an oxirane (epoxide) ring with a phenyl group attached.





  • Chemical Reactions Analysis



    • The compound can undergo reactions typical of epoxides, such as ring-opening reactions or nucleophilic attacks at the oxirane ring.





  • Physical And Chemical Properties Analysis



    • Physical form : Colorless to pale yellow clear liquid with a fresh fruity aroma.

    • Solubility : Practically insoluble to insoluble in water; soluble in ethanol.

    • Boiling point : 252-254°C.




  • Scientific Research Applications

    Hypoglycemic Activity

    Methyl 2-phenyloxirane-2-carboxylate and its derivatives have been studied for their potential in affecting blood glucose levels. For instance, certain oxirane-2-carboxylic acids show remarkable blood glucose lowering activities in fasted rats, indicating their potential utility in diabetic treatment. Substituents like Cl or CF3 on the phenyl ring and specific chain lengths contribute to their effectiveness, with compounds like ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibiting notable activity (Eistetter & Wolf, 1982).

    Catalytic Applications

    Studies have shown that isomeric forms of Methyl 2-phenyloxirane-2-carboxylate can undergo selective ring-opening on oxide catalysts. This process, crucial in chemical synthesis, involves rearrangement on catalysts like ZnO and Al2O3, leading to products like 1-phenyl-2-propanone. The reaction pathways are influenced by factors like the acidic and basic characteristics of the oxides, affecting product distributions (Molnár, Bucsi, & Bartók, 1991).

    Synthesis of Organic Compounds

    The compound plays a role in the synthesis of other complex organic molecules. For example, its derivatives are used in diastereoselective Friedel-Crafts cyclization reactions to produce substances like 2-Substituted 1-Phenyl-1,2,3,4-tetrahydronaphthalenes. These reactions are significant in creating various organic compounds with high selectivity and yield (Mühlthau & Bach, 2005).

    Pharmaceutical Synthesis

    In pharmaceutical research, derivatives of Methyl 2-phenyloxirane-2-carboxylate are used in the synthesis of various drugs. For instance, a generalized synthesis method for 2-substituted oxirane-2-carboxylic esters, which are of interest as inhibitors in treatments like non-insulin-dependent diabetes mellitus, has been developed (Scott & Golding, 2004).

    Epoxidation Processes

    The compound is also involved in epoxidation processes, where dioxirane derivatives are used to epoxidize alkenes, although not enantioselectively. Such processes are vital in organic synthesis, influencing the development of various chemical substances (Brown, Marples, Smith, & Walton, 1995).

    Safety And Hazards



    • Avoid ingestion, inhalation, and skin contact.

    • Wear protective equipment when handling.

    • Keep away from heat, sparks, and open flames.




  • Future Directions



    • Research on the compound’s applications, potential uses, and further studies on its properties and reactivity.




    Please note that the information provided here is based on available data, and further research may be needed for specific applications. If you have any additional questions or need further details, feel free to ask!


    properties

    IUPAC Name

    methyl 2-phenyloxirane-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10O3/c1-12-9(11)10(7-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CWQYVTPJYUNQRM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1(CO1)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80503746
    Record name Methyl 2-phenyloxirane-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80503746
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    178.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 2-phenyloxirane-2-carboxylate

    CAS RN

    98324-47-1
    Record name Methyl 2-phenyloxirane-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80503746
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    The title compound was synthesized according to a literature method (Whitman Tetrahedron 1985, 41, 1183). To a mixture of 2-phenylacrylic acid methyl ester (7.92 g, 45 mmol) in 60 ml of methylene chloride was added mCPBA (13.1 g, 58.5 mmol) and the reaction was stirred at 45° C. overnight. The reaction mixture was then filtered and the solid was washed with methylene chloride. The filtrate was washed three times with 50 ml of equal parts solution consisting of saturated Na2S2O3 and saturated NaHCO3. The organic layer was washed with water and brine, dried over MgSO4, and concentrated under reduced pressure to afford the title compound in greater than 95% purity according to 1H NMR (85% yield). 1H NMR (CDCl3, 300 MHz) δ: 7.50-7.30 (m, 5H), 4.22 (q, J=7.2 Hz, 2H), 3.40 (d, J,=7.1 Hz, 1H), 2.95 (d, J=7.1 Hz, 1H), 1.26 (t, J=7.2 Hz, 3H) ppm.
    Quantity
    7.92 g
    Type
    reactant
    Reaction Step One
    Quantity
    60 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    13.1 g
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    AM McCombs - 2022 - digitalcommons.denison.edu
    … Methyl 2-phenyloxirane-2-carboxylate … 1H NMR spectrum of the methyl 2-phenyloxirane-2-carboxylate. Spectrum collected using a Bruker Avance 400 MHz spectrometer at 25C. …
    Number of citations: 0 digitalcommons.denison.edu

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